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Compound Focus: 3-Pyridinemethanol

Cat. No.: S001427

Synthetic Protocol for MS-275 (Entinostat)

This protocol outlines a two-step synthesis for MS-275, adapting improved methodologies that offer higher

yields and simpler purification compared to earlier routes [1].

e Step 1: Synthesis of 4-[N-(Pyridin-3-ylmethoxycarbonyl)aminomethyllbenzoic  Acid

(Intermediate 8)

o Reaction Setup: Charge a round-bottom flask with 4-(aminomethyl)benzoic acid (1.0 equiv)
and anhydrous THF under an inert atmosphere. Add 3-(hydroxymethyl)pyridine (1.0 equiv).

o Coupling Reaction: Add N,N'-Carbonyldiimidazole (CDI, 1.05 equiv) portion-wise to the stirring
solution at room temperature. Caution: CO2 evolution will occur.

o Reaction Monitoring: Stir the reaction mixture at room temperature and monitor by TLC until
completion (typically 3-5 hours).

o Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute
the residue with ethyl acetate and wash sequentially with 1M HCI, saturated NaHCOs solution,
and brine.

o Isolation: Dry the organic layer over anhydrous MgSOa, filter, and concentrate to obtain the
carboxylic acid intermediate 8 as a solid. This product can typically be used directly in the next
step without further purification. Reported Yield: ~91% [1].

o Step 2: Synthesis of MS-275 (4)
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o Imidazolide Formation: Dissolve intermediate 8 (1.0 equiv) in anhydrous THF. Add CDI (1.2
equiv) and heat the mixture to 55-60 °C for 1-2 hours to form the acyl imidazole.

o Amide Coupling: Cool the reaction mixture to room temperature. Add 1,2-phenylenediamine
(1.5 equiv) followed by trifluoroacetic acid (TFA, 1.0 equiv) to activate the reaction. Stir at room
temperature.

o Reaction Monitoring: Monitor by TLC or LC-MS until the intermediate is consumed.

o Purification: Concentrate the reaction mixture. To the residue, add a mixture of hexane and
water (2:5, v/v) and stir for 1 hour. Filter the resulting precipitate.

o Final Purification: Wash the solid with hexane and dry. To remove excess 1,2-
phenylenediamine, stir the crude product in dichloromethane, filter, and wash again with
hexane to obtain pure MS-275. Reported Yield: ~80% for this step [1].

Key Advantages of This Protocol:

¢ Efficiency: This two-step process achieves a high overall yield of ~73% [1].

e Simplicity: Avoids the use of sensitive reagents like oxalyl chloride and eliminates the need for
column chromatography [1].

e Green Chemistry: Fewer steps and higher yields contribute to a more sustainable synthesis [1].

Quantitative Data on HDAC Inhibitors

The table below summarizes biological activity data for MS-275 and other relevant HDAC inhibitors from

the literature to provide context for your research.

Anti-proliferative

Compound . . Key Structural
ICs0 (HDAC1) ICso (HDACG6) Activity (Cell Line,
Name Features
Glso)

MS-275 0.36 uM [1] Data not Data not provided in  Benzamide ZBG, 3-
(Entinostat) provided in source [1] Pyridinemethanol cap

source [1]
WF-3161 0.7 nM [2] >25,000 nM HL-60 (Leukemia): Macrocyclic,

(No inhibition) 13 nM [2] epoxyketone ZBG

(2]
Vorinostat 126 nM [2] 58 nM [2] HL-60 (Leukemia): Pan-inhibitor,
(SAHA) 846 nM [2] hydroxamic acid ZBG
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Anti-proliferative

Compound o ] Key Structural
ICso (HDAC1) ICso (HDACG6) Activity (Cell Line,
Name Features
Glso)

Mocetinostat 110 nM [2] No inhibition HL-60 (Leukemia): Benzamide ZBG,

[2] 592 nM [2] isoform-selective
Compound 5 Selective for Weak Data not provided in  Novel salicylamide
(Salicylamide) HDAC1/2/3 [3] inhibition [3] source ZBG, class | selective

[3]

Biological Evaluation Workflow for HDAC Inhibitors

The experimental workflow for evaluating novel HDAC inhibitors involves a multi-tiered approach, from

enzymatic assays to phenotypic studies in cells [1] [3] [4].

Synthesized HDAC Inhibitor
In Vitro HDAC Enzyme Assay

Cellbased Target Engagement Anti-proliferative Activity (SRB/MTT) Cell Cycle & Apoptosis Analysis Gene Expression Studies (qRT-PCR)

Click to download full resolution via product page
Detailed Methodologies for Key Experiments:

e In Vitro HDAC Enzyme Assay

o Obijective: Determine ICso values and isoform selectivity against HDAC1, HDAC2, HDAC3
(Class I), HDACEG6 (Class lIb), etc.

o Protocol: Use commercial HDAC assay kits. Prepare inhibitor solutions in DMSO (final DMSO
concentration <0.5%). Incubate purified HDAC isoforms with fluorogenic or colorimetric
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substrate (e.g., Ac-Lys(Ac)-AMC) in the presence of varying inhibitor concentrations. Measure
deacetylated product fluorescence/absorbance. Calculate ICso values using non-linear
regression of inhibitor concentration vs. normalized activity [3] [2].

¢ Cell-based Anti-proliferative Assay (SRB/MTT)

o Objective: Quantify compound cytotoxicity and determine Glso values.
o Protocol: Seed cancer cell lines (e.g., LNCaP, PC-3, MDA-MB-231) in 96-well plates. After
24h, treat with a concentration gradient of the HDACI. Incubate for 72h.
= For MTT: Add MTT reagent, incubate to allow formazan crystal formation by viable cells,
solubilize with DMSO, and measure absorbance at 570 nm [1].
= For SRB: Fix cells with trichloroacetic acid, stain with Sulforhodamine B (SRB), wash,
solubilize dye, and measure absorbance at 565 nm [4].
o Data Analysis: Plot % cell viability vs. log(inhibitor concentration) to determine Glso
(concentration for 50% growth inhibition).

¢ Gene Expression Analysis by qRT-PCR

o Obijective: Assess the effect of HDACi on mRNA levels of genes involved in cell cycle and
apoptosis.

o Protocol: Treat cells with ICso concentration of HDACI for 24-48h. Extract total RNA,
synthesize cDNA. Perform gPCR using primers for genes of interest (e.g., p21, Cyclin D1, p53,
Bax). Normalize cycle threshold (Ct) values to a housekeeping gene (e.g., GAPDH) and
calculate fold-change using the 2*(-AACt) method [4].

Recent Advances and Design Strategies

Research continues to evolve beyond classical structures like MS-275. Key contemporary strategies include:

¢ Novel Zinc-Binding Groups (ZBGs): Replacing hydroxamic acids with new ZBGs like salicylamide
can improve pharmacokinetics and achieve class | HDAC selectivity, as demonstrated by Compound
5 [3].

e Capping Group Optimization: Introducing highly substituted pyridine rings as capping groups
can enhance hydrophobic interactions at the enzyme surface, leading to increased antiproliferative
potency and selectivity, as seen in compounds 15j and 15k [4].

e Exploration of Macrocyclic Inhibitors: Natural products like WF-3161 showcase the potential of
complex macrocyclic structures to achieve exceptional potency and isoform selectivity (e.g., >35,000-
fold selectivity for HDAC1 over HDACS) [2].
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Critical Notes for Researchers

¢ Solvent and Handling: Always use anhydrous solvents for synthesis under an inert atmosphere.
Handle 1,2-phenylenediamine with care as it can oxidize.

e Analytical Purity: Confirm the identity and purity of final compounds using HPLC, NMR, and mass
spectrometry.

o Data Interpretation: Correlate enzymatic 1Cso values with cellular activity (Glso). High potency in
enzyme assays may not always translate to cellular activity due to factors like cell permeability.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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